4-(4-Methoxyphenoxy)but-2-yn-1-ol
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Overview
Description
4-(4-Methoxyphenoxy)but-2-yn-1-ol is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a methoxyphenoxy group attached to a butyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)but-2-yn-1-ol typically involves the reaction of 4-methoxyphenol with 4-chlorobutyne in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{4-Methoxyphenol} + \text{4-Chlorobutyne} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)but-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxyphenoxy)but-2-yn-1-one.
Reduction: Formation of 4-(4-Methoxyphenoxy)but-2-ene-1-ol or 4-(4-Methoxyphenoxy)butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenoxy)but-2-yn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)butane-1-ol
- 4-(4-Methoxyphenoxy)but-2-ene-1-ol
- 4-(4-Methoxyphenoxy)but-2-yn-1-one
Uniqueness
4-(4-Methoxyphenoxy)but-2-yn-1-ol is unique due to the presence of both an alkyne and a methoxyphenoxy group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
105630-27-1 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7,12H,8-9H2,1H3 |
InChI Key |
UFIBCTIOAXLRGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCO |
Origin of Product |
United States |
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